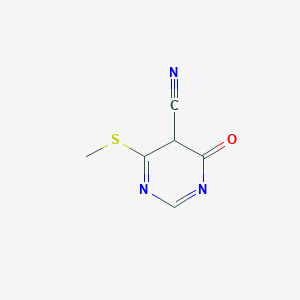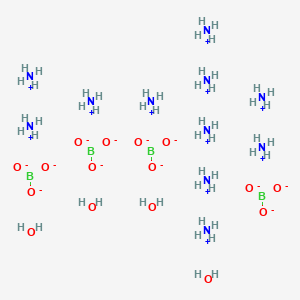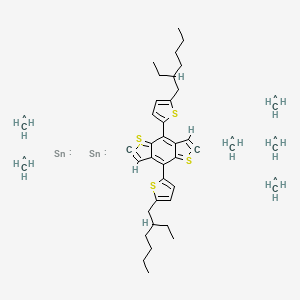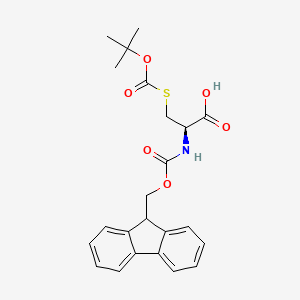![molecular formula C26H40FeP2 B15133595 Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- is a chiral ferrocene derivative that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to act as a ligand in various catalytic processes, particularly in asymmetric hydrogenation reactions. The unique structure of this compound, which includes two phospholane rings attached to a ferrocene core, imparts it with distinct stereochemical properties that are highly valuable in enantioselective synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- typically involves the reaction of ferrocene with chiral phospholane ligands. One common method includes the use of a Grignard reagent to introduce the phospholane groups onto the ferrocene core. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the sensitive phospholane ligands. The reaction is usually carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- primarily undergoes reactions that involve its phospholane ligands. These reactions include:
Oxidation: The phospholane ligands can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like hydrogen gas.
Substitution: The phospholane ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is often used.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phospholane ligands results in the formation of phosphine oxides, while reduction reactions typically yield the corresponding reduced ferrocene derivatives.
Aplicaciones Científicas De Investigación
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in the hydrogenation of olefins and ketones. Its chiral properties make it valuable for the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism by which Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- exerts its effects is primarily through its role as a ligand in catalytic processes. The phospholane ligands coordinate to metal centers, forming stable complexes that facilitate various catalytic reactions. The chiral nature of the phospholane ligands allows for enantioselective catalysis, where the formation of one enantiomer is favored over the other. This is particularly important in the synthesis of chiral compounds, where the desired enantiomer can be produced with high selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene: This compound is similar in structure but has methyl groups instead of ethyl groups on the phospholane rings.
1,1’-Bis[(2S,5S)-2,5-diphenylphospholano]ferrocene: This variant has phenyl groups on the phospholane rings, which can affect its steric and electronic properties.
1,1’-Bis[(2R,5R)-2,5-diethylphospholano]ethane: This compound has an ethane backbone instead of a ferrocene core, which can influence its coordination behavior and catalytic activity.
Uniqueness
Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- is unique due to its ferrocene core, which provides additional stability and electronic properties compared to other similar compounds. The ethyl groups on the phospholane rings also contribute to its distinct steric properties, making it highly effective in asymmetric catalysis.
Propiedades
Fórmula molecular |
C26H40FeP2 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2R,5R)-1-cyclopenta-1,4-dien-1-yl-2,5-diethylphospholane;iron(2+) |
InChI |
InChI=1S/2C13H20P.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;/q2*-1;+2/t2*11-,12-;/m11./s1 |
Clave InChI |
HFHFWISYOSHESF-FGGAMIHJSA-N |
SMILES isomérico |
CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.[Fe+2] |
SMILES canónico |
CCC1CCC(P1C2=C[CH-]C=C2)CC.CCC1CCC(P1C2=C[CH-]C=C2)CC.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)




![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

